

# Mass Spectrometry of 4-Methyl-1,3-oxazole-5-carbonitrile: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbonitrile

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This guide provides a comparative analysis of the mass spectrometric behavior of **4-Methyl-1,3-oxazole-5-carbonitrile**. Due to the absence of a publicly available mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for oxazole and nitrile-containing compounds. This predicted data is compared with the known mass spectrum of 4-methyloxazole to provide a framework for the structural elucidation of related compounds.

## Data Presentation: Predicted and Comparative Mass Spectra

The following tables summarize the predicted mass-to-charge ratios ( $m/z$ ) and relative abundances of the principal fragments for **4-Methyl-1,3-oxazole-5-carbonitrile** and the experimental data for the comparative compound, 4-methyloxazole.

Table 1: Predicted Electron Ionization (EI) Mass Spectrum of **4-Methyl-1,3-oxazole-5-carbonitrile**

m/z	Predicted Relative Abundance	Proposed Fragment Ion	Notes
108	High	[M] <sup>•+</sup> (Molecular Ion)	Expected to be a prominent peak due to the aromatic nature of the oxazole ring.
107	Moderate	[M-H] <sup>•+</sup>	Loss of a hydrogen radical from the methyl group.
93	Moderate	[M-CH <sub>3</sub> ] <sup>•+</sup>	Loss of a methyl radical.
81	Moderate to High	[M-HCN] <sup>•+</sup>	Characteristic loss of hydrogen cyanide from the oxazole ring.
82	Low	[M-CN] <sup>•+</sup>	Loss of the cyano radical.
54	Moderate	[C <sub>3</sub> H <sub>2</sub> N] <sup>•+</sup>	Result of ring cleavage.
53	Moderate	[C <sub>3</sub> H <sub>3</sub> O] <sup>•+</sup>	Result of ring cleavage.
42	Moderate	[C <sub>2</sub> H <sub>2</sub> N] <sup>•+</sup>	Further fragmentation.

Table 2: Experimental Electron Ionization (EI) Mass Spectrum of 4-Methyloxazole<sup>[1]</sup>

m/z	Relative Abundance	Proposed Fragment Ion
83	100	[M] <sup>•+</sup> (Molecular Ion)
82	50	[M-H] <sup>•+</sup>
55	60	[M-CO] <sup>•+</sup>
54	40	[M-HCN] <sup>•+</sup>
42	30	[C <sub>2</sub> H <sub>2</sub> N] <sup>•+</sup>
41	45	[C <sub>2</sub> H <sub>3</sub> O] <sup>•+</sup>

## Experimental Protocols

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of small, volatile heterocyclic compounds is provided below.

### 1. Sample Preparation:

- Dissolve approximately 1 mg of the analyte (e.g., **4-Methyl-1,3-oxazole-5-carbonitrile**) in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the sample further to a final concentration of 10-100 µg/mL to avoid detector saturation.
- Transfer the final solution to a 2 mL autosampler vial.

### 2. GC-MS Instrumentation and Parameters:

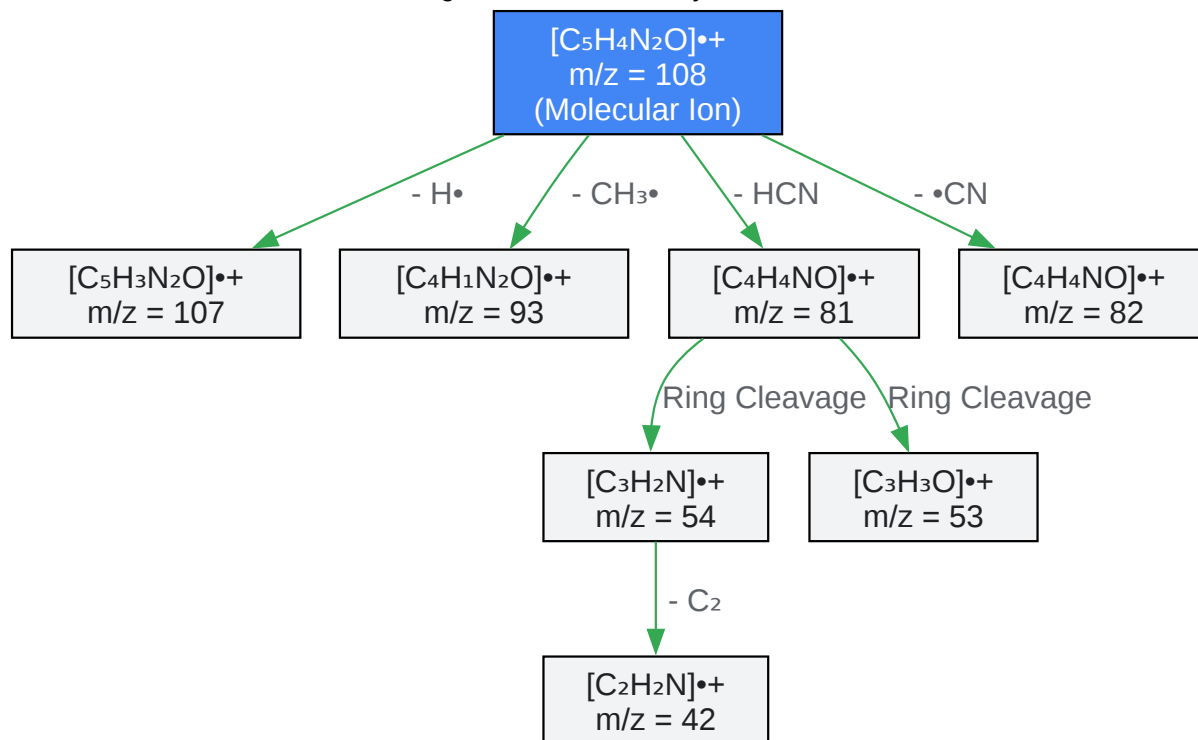
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: Increase to 250°C at a rate of 10°C/min.
  - Final hold: Hold at 250°C for 5 minutes.
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Scan Range: m/z 35-300.

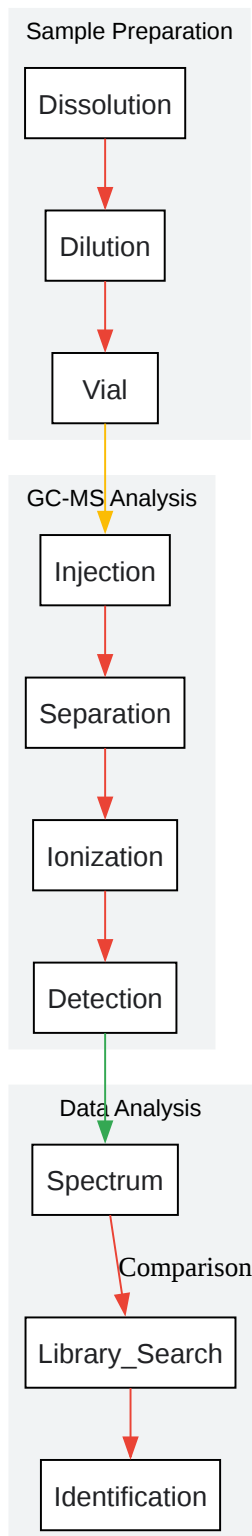
## Visualization of Fragmentation and Workflow

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of **4-Methyl-1,3-oxazole-5-carbonitrile** and the general experimental workflow for its analysis.

Predicted EI-MS Fragmentation of 4-Methyl-1,3-oxazole-5-carbonitrile

[Click to download full resolution via product page](#)Caption: Predicted fragmentation pathway of **4-Methyl-1,3-oxazole-5-carbonitrile**.

## GC-MS Experimental Workflow



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Caption: General workflow for GC-MS analysis.

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## References

- 1. 4-Methyloxazole | C<sub>4</sub>H<sub>5</sub>NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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